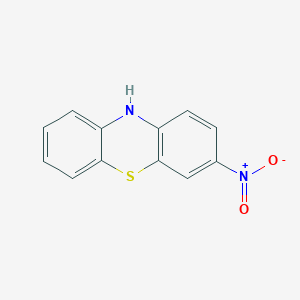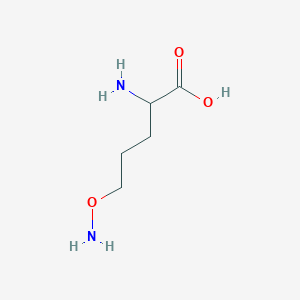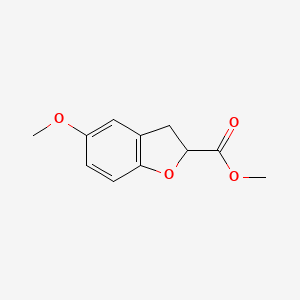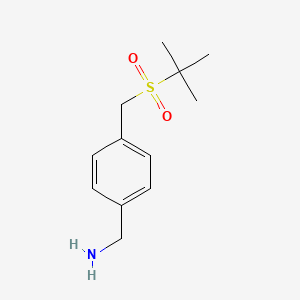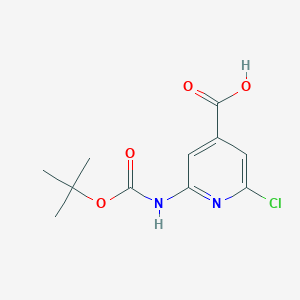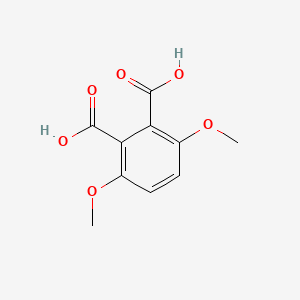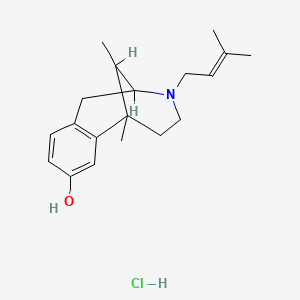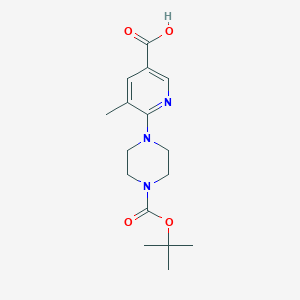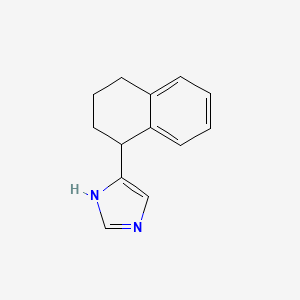
5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-imidazole is a chemical compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen. This compound is characterized by the presence of a tetrahydronaphthalene moiety attached to an imidazole ring. Imidazoles are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-imidazole typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with imidazole under specific conditions. One common method is the cyclization of an appropriate precursor, such as an N-substituted imidazole, with 1,2,3,4-tetrahydronaphthalene in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents like toluene or dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Catalysts such as palladium or copper complexes are often employed to improve the reaction rate and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or fully reduced imidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthalene derivatives, while substitution reactions can produce a variety of substituted imidazole compounds .
Applications De Recherche Scientifique
5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-imidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Mécanisme D'action
The mechanism of action of 5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, influencing biological processes such as signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1,2,3,4-Tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides: These compounds share a similar tetrahydronaphthalene moiety and have been studied for their activity at serotonin receptors.
LP44 (4-[2-(methylthio)phenyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-piperazinehexanamide): Known for its anti-ulcer effects via activation of serotonin receptors.
Uniqueness
5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-imidazole is unique due to its specific structure, which combines the properties of both tetrahydronaphthalene and imidazole. This unique combination allows it to interact with a wide range of biological targets and exhibit diverse chemical reactivity, making it a valuable compound in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C13H14N2 |
|---|---|
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-imidazole |
InChI |
InChI=1S/C13H14N2/c1-2-6-11-10(4-1)5-3-7-12(11)13-8-14-9-15-13/h1-2,4,6,8-9,12H,3,5,7H2,(H,14,15) |
Clé InChI |
LCQUJXODSUQFBV-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2=CC=CC=C2C1)C3=CN=CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,4-dibromo-6-[N,N-di(2-hydroxyethyl) aminomethyl] phenol](/img/structure/B8660358.png)
![Acetamide, N-[4-(2-amino-4-thiazolyl)phenyl]-2-[(phenylmethyl)amino]-](/img/structure/B8660363.png)
